Norzine

Description

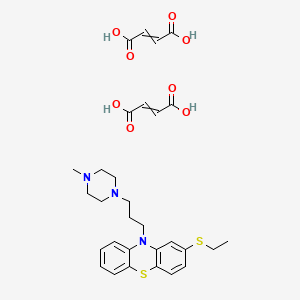

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H37N3O8S2 |

|---|---|

Molecular Weight |

631.8 g/mol |

IUPAC Name |

but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |

InChI Key |

RVBRTNPNFYFDMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prochlorperazine's Mechanism of Action on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of prochlorperazine (B1679090), with a primary focus on its interaction with dopamine (B1211576) receptors. Prochlorperazine, a first-generation antipsychotic and potent antiemetic, exerts its primary therapeutic effects through the antagonism of D2-like dopamine receptors.[1][2] This guide details its receptor binding profile, the downstream signaling consequences of receptor blockade, and the experimental methodologies used to elucidate these interactions.

Quantitative Receptor Binding Profile of Prochlorperazine

| Receptor Subtype | Binding Affinity (Ki) | Notes |

| D1-like Family | ||

| D1 | Low Affinity | Prochlorperazine does not exhibit significant binding to D1 receptors. |

| D5 | Low Affinity | Similar to D1, affinity for D5 is considered low. |

| D2-like Family | ||

| D2 | < 20 nM[3] | High affinity; this is the primary target for its therapeutic effects.[1] |

| D3 | High Affinity | Prochlorperazine also demonstrates high affinity for the D3 receptor. |

| D4 | Lower Affinity | Affinity for the D4 receptor is reported to be lower than for D2 and D3. |

Note: Ki values represent the equilibrium dissociation constant and are a measure of binding affinity; a lower Ki value indicates a higher binding affinity.

Beyond dopamine receptors, prochlorperazine also demonstrates antagonist activity at histaminergic, cholinergic, and noradrenergic receptors, which contributes to its side effect profile, including sedation and anticholinergic effects.[1][2][4]

Experimental Protocols: Determining Dopamine Receptor Binding Affinity

The binding affinity of prochlorperazine for dopamine receptors is typically determined using in vitro radioligand binding assays. The following is a detailed protocol for a competitive binding assay.

Membrane Preparation from Cells Expressing Dopamine Receptors

-

Cell Culture and Harvesting :

-

Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) in appropriate cell culture flasks.

-

Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

-

-

Cell Lysis and Homogenization :

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.

-

-

Membrane Isolation :

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

-

Protein Quantification and Storage :

-

Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA or Bradford assay).

-

Aliquot the membrane preparation and store at -80°C until use.

-

Competitive Radioligand Binding Assay

-

Assay Setup :

-

In a 96-well plate, add the following components in a final volume of 200 µL:

-

50 µL of assay buffer.

-

50 µL of a known concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2-like receptors).

-

50 µL of a serial dilution of prochlorperazine or a vehicle control.

-

For determination of non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

-

-

-

Incubation :

-

Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension to each well.

-

Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing :

-

Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement :

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the prochlorperazine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of prochlorperazine that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Downstream Signaling Pathways of D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Prochlorperazine, as a D2 receptor antagonist, blocks the effects of dopamine, thereby modulating downstream signaling pathways.

G-Protein Dependent Signaling

Upon activation by dopamine, the D2 receptor undergoes a conformational change that allows it to activate Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Prochlorperazine, by blocking the D2 receptor, prevents this dopamine-induced inhibition of adenylyl cyclase, thus leading to a relative increase in cAMP levels compared to the dopamine-stimulated state.

References

- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reallifepharmacology.com [reallifepharmacology.com]

Prochlorperazine's Molecular Onslaught: A Technical Guide to its Anti-Cancer Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of prochlorperazine (B1679090) (PCZ), a phenothiazine (B1677639) derivative traditionally used as an antiemetic and antipsychotic, which has demonstrated significant anti-cancer properties across a range of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of existing drugs for oncology applications.

Abstract

Prochlorperazine, a well-established dopamine (B1211576) D2 receptor antagonist, is emerging as a promising candidate for cancer therapy. Its multifaceted mechanism of action extends beyond its primary neurological effects, encompassing the modulation of critical signaling pathways involved in cell proliferation, survival, migration, and drug resistance. This guide summarizes the key molecular targets of PCZ in cancer cells, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling networks it perturbs.

Key Molecular Targets and Mechanisms of Action

Prochlorperazine exerts its anti-neoplastic effects through a variety of mechanisms, impacting several key cellular processes:

-

Inhibition of Receptor Endocytosis: PCZ can inhibit the internalization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). This leads to an increased density of these receptors on the tumor cell surface, enhancing the efficacy of antibody-based therapies that rely on antibody-dependent cell-mediated cytotoxicity (ADCC).

-

Dopamine D2 Receptor Antagonism: As a potent antagonist of the dopamine D2 receptor, PCZ can disrupt downstream signaling cascades, including the AKT and Wnt pathways, which are frequently dysregulated in cancer and play crucial roles in cell survival and proliferation.[1]

-

Modulation of ABC Transporters: Prochlorperazine has been shown to modulate the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2.[1] These transporters are key players in multidrug resistance (MDR), and their inhibition by PCZ can re-sensitize cancer cells to conventional chemotherapeutic agents. In glioblastoma U-87 MG cells, PCZ has been observed to decrease ABCB1 and increase ABCG2 expression.

-

Interference with Key Signaling Pathways:

-

SRC-MEK-ERK Pathway: In bladder cancer cell lines, PCZ has been demonstrated to inhibit the SRC-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival.[2]

-

KRAS Signaling: Prochlorperazine can directly bind to mutant KRAS proteins, stabilizing their GDP-bound (inactive) state. This action is particularly relevant in non-small cell lung carcinoma (NSCLC) with KRAS mutations, where PCZ has been shown to enhance radiosensitivity by downregulating the downstream Ras/Raf/MEK/ERK pathway.

-

-

Induction of Apoptosis: PCZ can induce programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic regulatory proteins.[1]

-

Calmodulin Antagonism: Prochlorperazine acts as a calmodulin antagonist. Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation and motility.

-

Regulation of Melanoma-Specific Factors: In melanoma cell lines, PCZ has been found to decrease the levels of tyrosinase and microphthalmia-associated transcription factor (MITF), two key proteins involved in melanogenesis and melanoma cell survival.[3]

Quantitative Data on Prochlorperazine Efficacy

The cytotoxic and anti-proliferative effects of prochlorperazine have been quantified in various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

| Cancer Type | Cell Line | Parameter | Value (µM) | Incubation Time | Reference |

| Glioblastoma | U-87 MG | EC50 | 0.97 | 24 hours | [4][5] |

| Melanoma (Amelanotic) | C32 | EC50 | Not specified | Not specified | [6] |

| Melanoma (Melanotic) | COLO829 | EC50 | Not specified | Not specified | [6] |

| Bladder Cancer | HT1376 | IC50 | 22.38 | 24 hours | [2] |

| Bladder Cancer | HT1376 | IC50 | 15.97 | 48 hours | [2] |

| Bladder Cancer | HT1376 | IC50 | 11.5 | 72 hours | [2] |

| Bladder Cancer | T24 | IC50 | >22.38 | 24 hours | [2] |

| Bladder Cancer | T24 | IC50 | >15.97 | 48 hours | [2] |

| Bladder Cancer | T24 | IC50 | >11.5 | 72 hours | [2] |

| Bladder Cancer | EJ | IC50 | >22.38 | 24 hours | [2] |

| Bladder Cancer | EJ | IC50 | >15.97 | 48 hours | [2] |

| Bladder Cancer | EJ | IC50 | >11.5 | 72 hours | [2] |

| Bladder Cancer (murine) | MB49 | IC50 | 45.99 | 24 hours | [2] |

| Bladder Cancer (murine) | MB49 | IC50 | 30.91 | 48 hours | [2] |

| Bladder Cancer (murine) | MB49 | IC50 | 30.78 | 72 hours | [2] |

| Normal Human Melanocytes | HEMn-DP | EC50 | 18.49 | Not specified | [7] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by prochlorperazine.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of prochlorperazine on cancer cell lines.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of prochlorperazine.

-

WST-1/MTT Assay: [3]

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of prochlorperazine for 24, 48, or 72 hours.

-

Add WST-1 or MTT reagent to each well and incubate for a specified period (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50/EC50 values.

-

-

EdU Incorporation Assay: [2]

-

Culture cells in the presence of varying concentrations of prochlorperazine.

-

Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to label the incorporated EdU with a fluorescent probe.

-

Visualize and quantify the fluorescently labeled cells using fluorescence microscopy or flow cytometry.

-

Western Blotting

Objective: To analyze the expression and phosphorylation status of target proteins.

-

Lyse prochlorperazine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Transwell Migration and Invasion Assays

Objective: To assess the effect of prochlorperazine on cancer cell motility.

-

Migration Assay:

-

Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free medium.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) with or without prochlorperazine to the lower chamber.

-

Incubate for a sufficient time to allow for cell migration through the porous membrane.

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the stained cells under a microscope.

-

-

Invasion Assay:

-

The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.

-

Clonogenic Survival Assay

Objective: To evaluate the long-term reproductive viability of cancer cells after treatment with prochlorperazine, alone or in combination with radiation.

-

Prepare a single-cell suspension of the cancer cell line.

-

Seed a low and precise number of cells into culture dishes.

-

Treat the cells with prochlorperazine and/or irradiate them.

-

Incubate the dishes for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies and calculate the surviving fraction relative to the untreated control.

Conclusion

Prochlorperazine demonstrates a compelling and diverse anti-cancer profile, targeting multiple signaling pathways and cellular processes that are fundamental to tumor growth and survival. Its ability to inhibit receptor endocytosis, modulate key oncogenic signaling cascades, and overcome multidrug resistance positions it as a strong candidate for drug repurposing in oncology. The data and protocols presented in this guide provide a solid foundation for further research into the clinical application of prochlorperazine as a standalone or adjuvant cancer therapeutic. Further investigation is warranted to fully elucidate its efficacy across a broader spectrum of malignancies and to optimize its use in combination with existing anti-cancer agents.

References

- 1. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimelanoma activity of perphenazine and prochlorperazine in human COLO829 and C32 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Phenothiazine Class Effects on Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted effects of phenothiazine-class compounds on critical cellular signaling pathways. Phenothiazines, initially developed as antipsychotic agents, have demonstrated a broad spectrum of biological activities, including potential anti-cancer properties, attributable to their interaction with a variety of molecular targets. This document outlines the core mechanisms of action, presents quantitative data on their effects, details relevant experimental methodologies, and provides visual representations of the key signaling cascades involved.

Core Signaling Pathways Modulated by Phenothiazines

Phenothiazines exert their pleiotropic effects by modulating several key cellular signaling pathways. Their primary antipsychotic action stems from the antagonism of dopamine (B1211576) receptors, but their influence extends to calcium signaling, protein kinase cascades, and pathways governing cell survival and apoptosis.

Dopamine Receptor Signaling

The hallmark of phenothiazine (B1677639) pharmacology is the antagonism of dopamine D2 receptors in the central nervous system.[1][2] This blockade disrupts the normal signaling cascade initiated by dopamine, which plays a crucial role in neurotransmission, motivation, and motor control. The affinity of various phenothiazines for dopamine receptors varies, contributing to their differing antipsychotic potencies and side-effect profiles.[3][4]

Diagram of Dopamine D2 Receptor Antagonism by Phenothiazines:

Caption: Inhibition of Dopamine D2 Receptor Signaling by Phenothiazines.

Calmodulin-Dependent Signaling

Phenothiazines are well-characterized inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes by modulating the activity of a wide array of enzymes and ion channels.[5][6] By binding to CaM in a calcium-dependent manner, phenothiazines prevent its interaction with target proteins, thereby disrupting CaM-mediated signaling.[7]

Diagram of Calmodulin (CaM) Inhibition by Phenothiazines:

Caption: Phenothiazine Inhibition of Calmodulin-Mediated Signaling.

Protein Kinase C (PKC) Signaling

Several studies have demonstrated that phenothiazines can inhibit the activity of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various signal transduction cascades that regulate cell growth, differentiation, and apoptosis.[8] The inhibitory effect on PKC contributes to the anti-proliferative and pro-apoptotic properties observed with some phenothiazine derivatives.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Phenothiazines have been shown to inhibit this pathway, often by suppressing the phosphorylation and activation of Akt.[9][10] This inhibition can lead to decreased cell viability and induction of apoptosis in cancer cells.[11]

Diagram of PI3K/Akt/mTOR Pathway Inhibition by Phenothiazines:

Caption: Phenothiazine-Mediated Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Some studies suggest that phenothiazines can modulate this pathway, although the effects can be complex and cell-type dependent.[10][12]

Apoptosis Pathways

Phenothiazines can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] They can modulate the expression of key apoptotic regulators, such as Bcl-2 family proteins and caspases, leading to the execution of the apoptotic program.[11][14]

Diagram of Phenothiazine-Induced Apoptosis:

Caption: Phenothiazines Induce Apoptosis via Intrinsic and Extrinsic Pathways.

Protein Phosphatase 2A (PP2A) Activation

Recent evidence suggests that some phenothiazines can activate the tumor suppressor protein phosphatase 2A (PP2A).[15][16] PP2A is a critical phosphatase that negatively regulates several oncogenic signaling pathways. By activating PP2A, phenothiazines can promote dephosphorylation of key signaling proteins, leading to anti-cancer effects.[12]

Quantitative Data on Phenothiazine Activity

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of various phenothiazines on key molecular targets. Data is compiled from multiple studies and experimental conditions may vary.

Table 1: Binding Affinities (Ki, nM) of Phenothiazines for Dopamine Receptors

| Compound | D1 Receptor | D2 Receptor | D4 Receptor |

| Chlorpromazine | 73 | 0.55 | 9.7[3] |

| Trifluoperazine | - | - | - |

| Thioridazine | - | - | - |

| Fluphenazine | - | - | - |

Data for Trifluoperazine, Thioridazine, and Fluphenazine on D1 and D4 receptors were not consistently available in the reviewed literature. Trifluoperazine has a reported IC50 of 1.2 nM for the D2 receptor.[7][17] Chlorpromazine has a reported Ki of 0.084 (relative to D4) for the D2 receptor.[4] Trifluoperazine has a reported Ki of 0.034 (relative to D4) for the D2 receptor.[4]

Table 2: IC50 Values (µM) of Phenothiazines on Cancer Cell Viability

| Compound | Cell Line | IC50 (µM) |

| Fluphenazine | A375 (Melanoma) | 7.04 - 23.33[18] |

| CWHM-974 (Fluphenazine analog) | A375 (Melanoma) | 1.37 - 14.03[18] |

| PEGylated Phenothiazine (PP) | HeLa (Cervical Cancer) | 229.1[19] |

| PEGylated Phenothiazine (PP) | MeWo (Skin Cancer) | 251.9[19] |

| PEGylated Phenothiazine (PPO) | HepG2 (Liver Cancer) | 161.3[19] |

| PEGylated Phenothiazine (PPO) | MCF7 (Breast Cancer) | 131.7[19] |

| Novel Phenothiazine derivative 6h | MDA-MB-231 (Breast Cancer) | 24.72[20] |

| Novel Phenothiazine derivative 6a | MDA-MB-231 (Breast Cancer) | 38.9[20] |

| Novel Phenothiazine derivative 6h | A549 (Lung Cancer) | 42.96[20] |

Table 3: IC50 Values (µM) of Phenothiazines for Other Cellular Targets

| Compound | Target/Process | IC50 (µM) |

| Trifluoperazine | L-type Ca2+ currents | 28[21] |

| Chlorpromazine | HERG potassium channels | 21.6[22] |

| Chlorpromazine | Inward-rectifying K+ currents | 6.1[22] |

| Chlorpromazine | Time-independent outward currents | 16[22] |

| Trifluoperazine | Calmodulin (CaM) | - |

| Perphenazine | PP2A-dependent CD98 downregulation | ~10 |

Specific IC50 values for direct inhibition of Calmodulin, PKC, PI3K, Akt, and ERK by various phenothiazines were not consistently reported in a comparable format across the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of phenothiazines on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[23][24][25]

Workflow for MTT Assay:

Caption: General workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3.4 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

-

Drug Treatment: Prepare serial dilutions of the phenothiazine compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drug).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[11][14][26]

Workflow for Apoptosis Assay:

Caption: General workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the phenothiazine (e.g., 15 µM thioridazine) for the appropriate duration (e.g., 12 hours).[14]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.[14]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.[14]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Phosphorylated Proteins (e.g., p-Akt, p-ERK)

This protocol is a general guideline for detecting changes in protein phosphorylation upon phenothiazine treatment.[27][28][29][30]

Workflow for Western Blotting:

Caption: General workflow for Western blot analysis of phosphorylated proteins.

Detailed Protocol:

-

Cell Lysis: After treatment with the phenothiazine, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C with gentle agitation.[31]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[28]

Protein Kinase C (PKC) Activity Assay

This protocol provides a framework for measuring PKC activity in the presence of phenothiazines.[19]

Detailed Protocol:

-

Sample Preparation: Prepare cell lysates or purified PKC enzyme.

-

Reaction Mixture: In a microcentrifuge tube, combine a substrate cocktail (containing a PKC-specific peptide substrate), a lipid activator (phosphatidylserine and diacylglycerol), and the cell lysate or purified PKC.

-

Inhibitor Addition: Add the phenothiazine compound at various concentrations to the reaction mixture. Include a control without the inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Termination and Separation: Stop the reaction and spot an aliquot of the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Conclusion

Phenothiazines represent a class of compounds with a complex polypharmacology that extends far beyond their initial application as antipsychotics. Their ability to modulate a wide range of cellular signaling pathways, including those central to cell survival, proliferation, and death, has opened avenues for their repurposing, particularly in oncology. This technical guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this versatile class of molecules. Further investigation is warranted to fully elucidate the intricate molecular interactions and to optimize the therapeutic index of phenothiazine derivatives for various clinical applications.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock [pubmed.ncbi.nlm.nih.gov]

- 3. resources.tocris.com [resources.tocris.com]

- 4. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]

- 13. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer activity of constrained sphingolipid-phenoxazine/phenothiazine hybrid constructs targeting protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleck.co.jp [selleck.co.jp]

- 18. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 27. benchchem.com [benchchem.com]

- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. dbbiotech.com [dbbiotech.com]

- 31. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Prochlorperazine in Rodent Models: A Technical Guide to Pharmacokinetic and Bioavailability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a widely used antiemetic and antipsychotic agent. Understanding its pharmacokinetic profile and bioavailability in preclinical rodent models is crucial for the development of new formulations and for toxicological assessment. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of prochlorperazine in rodent models, with a focus on experimental protocols and data interpretation. While quantitative pharmacokinetic parameters in rodents are not extensively reported in publicly available literature, this guide synthesizes the existing knowledge on its metabolism and disposition.

Pharmacokinetics of Prochlorperazine in Rodent Models

Prochlorperazine undergoes extensive metabolism, primarily in the liver.[1] Studies in rats have identified several metabolic pathways, including N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation.[2] The disposition of prochlorperazine and its metabolites has been investigated in rats, with elimination occurring through both urine and feces.[3][4]

Metabolism

In vitro studies using rat liver microsomes have shown that prochlorperazine is metabolized through multiple pathways.[2] The primary routes of metabolism include:

-

Sulfoxidation: The formation of prochlorperazine sulfoxide (B87167) is a major metabolic pathway.

-

N-dealkylation: The removal of the N-methyl group from the piperazine (B1678402) ring.

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring.

-

N-oxidation: The formation of N-oxides.

Following oral administration to rats, the sulfoxide and N-dealkylated sulfoxide are major metabolites found in the urine.[2] At higher doses, small amounts of the N-oxide have also been detected.[2] Chronic administration in rats leads to the accumulation of metabolites resulting from the degradation of the piperazine ring.[5]

Table 1: Qualitative Summary of Prochlorperazine Metabolism in Rats

| Metabolic Pathway | Metabolites Detected | Reference |

| Sulfoxidation | Prochlorperazine Sulfoxide | [2] |

| N-dealkylation | N-dealkylated Metabolites | [2][5] |

| Aromatic Hydroxylation | Hydroxylated Metabolites | [2] |

| N-oxidation | N-oxide Metabolites | [2] |

| Piperazine Ring Degradation | Ethylenediamine Derivatives | [5] |

Distribution

Following administration, prochlorperazine and its metabolites distribute to various tissues. In rats, after chronic oral administration, metabolites have been found in the liver, lung, kidney, spleen, and at high doses, in the brain.[5] A study on a common metabolite of prochlorperazine and perphenazine (B1679617) in rats showed that it achieves a later concentration maximum and has a longer elimination half-life in the brain compared to other tissues, suggesting the brain acts as a "deep compartment".[6]

Table 2: Tissue Distribution of Prochlorperazine Metabolites in Rats Following Chronic Oral Administration

| Tissue | Metabolites Detected | Reference |

| Liver | Yes | [5] |

| Lung | Yes | [5] |

| Kidney | Yes | [5] |

| Spleen | Yes | [5] |

| Brain (at high doses) | Yes | [5][6] |

Experimental Protocols

This section details the methodologies for conducting pharmacokinetic studies of prochlorperazine in rodent models.

Animal Models

-

Species: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., BALB/c, C57BL/6) are commonly used.

-

Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless fasting is required for the study protocol.

Drug Administration

1. Oral Administration (Gavage)

-

Preparation of Dosing Solution: Prochlorperazine maleate (B1232345) can be formulated as a suspension in a suitable vehicle such as 1% hydroxyethylcellulose (w/v), 0.25% polysorbate 80 (v/v), and 0.05% antifoam (v/v) in purified water.[7]

-

Procedure:

-

Animals are fasted overnight prior to dosing, if required.

-

The animal is gently restrained.

-

A gavage needle of appropriate size is attached to a syringe containing the dosing solution.

-

The needle is carefully inserted into the esophagus and the solution is administered directly into the stomach.

-

The volume administered should be appropriate for the size of the animal (e.g., up to 10 mL/kg for rats and 5 mL/kg for mice).

-

2. Intravenous Administration

-

Preparation of Dosing Solution: For intravenous administration, prochlorperazine edisylate injection can be used, either undiluted or diluted in an isotonic solution like normal saline.[8]

-

Procedure:

-

The animal is anesthetized or restrained as appropriate.

-

For rats, the lateral tail vein or femoral vein can be used for injection. For mice, the lateral tail vein is commonly used.

-

The dosing solution is injected slowly. The rate of administration should not exceed 5 mg per minute in clinical settings, a principle that should be adapted for rodent studies to avoid acute toxicity.[9]

-

Blood Sampling

Serial blood sampling from the same animal is preferred to reduce inter-individual variability.[10]

1. Mice

-

Tail Vein Sampling: A small incision is made in the lateral tail vein, and a small volume of blood (e.g., 20-30 µL) is collected into a capillary tube at each time point.[11] This method allows for serial sampling without anesthesia.[11]

-

Submandibular Vein Sampling: Blood can be collected from the submandibular vein using a lancet.[12]

-

Retro-orbital Sinus Sampling: This method is typically performed under anesthesia and is often used for terminal bleeds or limited serial sampling.[12]

-

Cardiac Puncture: This is a terminal procedure performed under deep anesthesia to collect a large volume of blood.[12]

2. Rats

-

Saphenous Vein Sampling: The lateral saphenous vein is a common site for repeated blood sampling in conscious rats.[10]

-

Tail Vein Sampling: Similar to mice, the lateral tail vein can be used for serial blood sampling.

-

Jugular Vein Cannulation: For frequent sampling, a catheter can be surgically implanted into the jugular vein.

-

Cardiac Puncture: As in mice, this is a terminal procedure for collecting a large blood volume.

Sample Processing and Analysis

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.[7]

-

Dried Blood Spot (DBS) Technique: For small blood volumes, the sample can be spotted onto a DBS card and dried.[7] This technique is particularly useful for microsampling in mice.[7]

-

Analytical Method: The concentration of prochlorperazine and its metabolites in plasma or blood is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]

-

Extraction: A liquid-liquid extraction or solid-phase extraction is commonly used to isolate the analytes from the biological matrix.[14]

-

Chromatography: A C18 reversed-phase column is often used for separation.[14]

-

Detection: Mass spectrometry provides high sensitivity and selectivity for quantification.[14]

-

Visualizations

Experimental Workflow

Experimental workflow for a typical rodent pharmacokinetic study.

Prochlorperazine Metabolism in Rats

Simplified metabolic pathways of prochlorperazine in rats.

Conclusion

This technical guide summarizes the available information on the pharmacokinetics and bioavailability of prochlorperazine in rodent models. While there is a notable lack of specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) in the literature for these models, this document provides a thorough overview of the drug's metabolic pathways and tissue distribution in rats. The detailed experimental protocols for administration, blood sampling, and analysis offer a practical resource for researchers designing and conducting preclinical studies with prochlorperazine. Further research is warranted to fully characterize the quantitative pharmacokinetic profile of prochlorperazine in both rat and mouse models to better support its continued clinical use and the development of novel drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DISPOSITION OF S35-PROCHLORPERAZINE IN THE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition of S35-prochlorperazine in the jaundiced rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tissue metabolites of trifluorperazine, fluphenazine, prochlorperazine, and perphenazine. Kinetics in chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The rat brain as a "deep compartment" in the kinetics of a common metabolite of prochlorperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. globalrph.com [globalrph.com]

- 10. researchgate.net [researchgate.net]

- 11. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japtronline.com [japtronline.com]

- 14. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the antiemetic properties of prochlorperazine at a molecular level

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the antiemetic properties of prochlorperazine (B1679090) at a molecular level. It delves into the core mechanisms of action, receptor binding affinities, and downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows.

Introduction: The Enduring Efficacy of a Phenothiazine (B1677639)

Prochlorperazine, a phenothiazine derivative, has long been a cornerstone in the management of nausea and vomiting stemming from various etiologies, including chemotherapy, radiation therapy, and post-operative states.[1][2] Its clinical efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, a key area in the brainstem for sensing emetogenic substances in the blood.[2][3] However, a comprehensive understanding of its molecular interactions extends beyond this primary mechanism, involving a broader receptor binding profile that contributes to both its therapeutic effects and side-effect profile. This guide explores these molecular intricacies to provide a deeper understanding for researchers in the field.

Molecular Mechanism of Action: Beyond Dopamine Blockade

Prochlorperazine's antiemetic action is multifactorial, stemming from its interaction with several neurotransmitter systems.

Primary Antiemetic Effect: Dopamine D2 Receptor Antagonism

The principal mechanism underlying prochlorperazine's antiemetic properties is its high-affinity antagonism of dopamine D2 receptors.[1][4] The CTZ is rich in D2 receptors, and their activation by dopamine is a critical step in the emetic reflex. By blocking these receptors, prochlorperazine effectively interrupts this signaling pathway, reducing the likelihood of nausea and vomiting.[2][3]

Contribution of Other Receptor Systems

Prochlorperazine also exhibits affinity for a range of other receptors, which can modulate its antiemetic activity and contribute to its side effects.[1][2] These include:

-

Muscarinic Receptors: Antagonism of muscarinic receptors can contribute to antiemetic effects, but also leads to common side effects such as dry mouth and blurred vision.

-

Histamine H1 Receptors: Blockade of H1 receptors is associated with sedative effects, which can be beneficial in the context of nausea and vomiting.

-

Alpha-Adrenergic Receptors: Interaction with alpha-adrenergic receptors can lead to cardiovascular side effects such as hypotension.[3]

Inhibition of Clathrin-Mediated Endocytosis

Recent research has uncovered another facet of prochlorperazine's molecular action: the inhibition of clathrin-mediated endocytosis (CME).[5][6] This process is crucial for the internalization of cell surface receptors. By inhibiting CME, prochlorperazine can increase the surface availability of receptors targeted by therapeutic antibodies in cancer treatment, potentially enhancing their efficacy.[6] While the direct contribution of CME inhibition to its antiemetic effect is still under investigation, it represents a significant area of ongoing research.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of prochlorperazine for various human receptors, providing a quantitative basis for its pharmacological profile. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 3.61 | [7] |

| Dopamine D3 | High Affinity | [4] |

| Dopamine D4 | 1132 | [8] |

| Alpha-1A Adrenergic | 32 (IC50) | [7] |

| Alpha-1B Adrenergic | 49 | [7] |

Note: While prochlorperazine is known to have high affinity for the D3 receptor, a specific Ki value from the searched literature was not available.

Signaling Pathways

The antiemetic action of prochlorperazine is initiated by its blockade of the D2 receptor, which in turn modulates downstream intracellular signaling cascades implicated in the emetic reflex.

Caption: Prochlorperazine's antagonism of the D2 receptor inhibits downstream signaling pathways implicated in emesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antiemetic properties of prochlorperazine.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is adapted from established methods for determining the binding affinity of a compound for the dopamine D2 receptor.[9][10][11]

Objective: To determine the inhibitory constant (Ki) of prochlorperazine for the human dopamine D2 receptor.

Materials:

-

Human recombinant CHO-K1 cells expressing the dopamine D2 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-Spiperone.

-

Unlabeled competitor: Prochlorperazine.

-

Non-specific binding control: Haloperidol (B65202) (10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and wash the resulting pellet.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of [³H]-Spiperone to each well.

-

Add increasing concentrations of prochlorperazine to the experimental wells.

-

Add 10 µM haloperidol to the non-specific binding control wells.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the prochlorperazine concentration.

-

Determine the IC50 value (the concentration of prochlorperazine that inhibits 50% of specific [³H]-Spiperone binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay to determine prochlorperazine's affinity for the D2 receptor.

In Vivo Model of Cisplatin-Induced Emesis

This protocol is based on preclinical and clinical studies evaluating the antiemetic efficacy of prochlorperazine against chemotherapy-induced nausea and vomiting.[12][13][14][15][16]

Objective: To evaluate the efficacy of prochlorperazine in reducing the frequency of emetic episodes in a cisplatin-induced emesis model.

Model: Ferret or dog (common animal models for emesis research).

Materials:

-

Prochlorperazine.

-

Vehicle control (e.g., saline).

-

Observation cages equipped with video recording.

Procedure:

-

Acclimation:

-

Acclimate animals to the housing and experimental conditions for a sufficient period.

-

-

Dosing:

-

Administer prochlorperazine or vehicle control to the animals at a predetermined time before cisplatin administration. Dosing can be intravenous or oral.

-

-

Induction of Emesis:

-

Administer a standardized emetogenic dose of cisplatin.

-

-

Observation:

-

Place the animals in observation cages and record their behavior for a defined period (e.g., 24 hours).

-

Count the number of retching and vomiting episodes for each animal.

-

-

Data Analysis:

-

Compare the mean number of emetic episodes in the prochlorperazine-treated group to the vehicle control group.

-

Use appropriate statistical tests to determine the significance of any observed differences.

-

Caption: Workflow for an in vivo experiment to test the antiemetic efficacy of prochlorperazine.

Conclusion

Prochlorperazine's antiemetic properties are a result of a complex interplay of interactions at the molecular level, dominated by its potent antagonism of dopamine D2 receptors. However, its engagement with other receptor systems and its ability to inhibit clathrin-mediated endocytosis highlight the multifaceted nature of its pharmacological profile. A thorough understanding of these molecular mechanisms, supported by quantitative binding data and robust experimental validation, is essential for the continued optimization of antiemetic therapies and the exploration of novel therapeutic applications for this established drug. This guide provides a foundational resource for researchers dedicated to advancing the science of antiemesis.

References

- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. 39148 [pdspdb.unc.edu]

- 9. benchchem.com [benchchem.com]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protection against cisplatin nephrotoxicity by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved control of high-dose-cisplatin-induced acute emesis with the addition of prochlorperazine to granisetron/dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Control of high-dose-cisplatin-induced emesis with an all-oral three-drug antiemetic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High doses of prochlorperazine for cisplatin-induced emesis. A prospective, random, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparison of the antiemetic efficacy of prochlorperazine and metoclopramide for the treatment of cisplatin-induced emesis: a prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Prochlorperazine Derivatives for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and analysis of novel derivatives of prochlorperazine (B1679090), a phenothiazine-class drug with a wide range of applications. Prochlorperazine is primarily known as a first-generation antipsychotic and a potent antiemetic, exerting its effects mainly by blocking D2 dopamine (B1211576) receptors in the brain.[1][2][3] The development of novel derivatives is a key research area aimed at enhancing therapeutic efficacy, exploring new indications such as oncology, and mitigating adverse effects like sedation and extrapyramidal symptoms.[2][4][5] This guide details established and modern synthetic protocols, methods for analytical characterization, and the underlying biological pathways relevant to these compounds.

Synthetic Strategies for Prochlorperazine and its Derivatives

The core structure of prochlorperazine consists of a 2-chlorophenothiazine (B30676) ring with a 3-(4-methylpiperazin-1-yl)propyl group attached at the nitrogen atom (N-10).[1] Synthetic strategies typically revolve around the alkylation of the phenothiazine (B1677639) core.

Foundational Synthesis of Prochlorperazine

The traditional synthesis involves the alkylation of 2-chlorophenothiazine with a suitable piperazine-containing side chain.[6][7] Early methods employed strong, hazardous bases like sodamide.[7][8] Modern, safer protocols have been developed that utilize alternative bases and offer high yields and purity.[8] A common synthetic route involves reacting 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine (B54460).[6][7][8]

An improved industrial-scale process avoids hazardous reagents by using alkali metal alkoxides, such as sodium tertiary butoxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO).[8] This method provides the final product with high purity and is more suitable for large-scale operations.[8]

Synthesis of Novel N-10 Substituted Derivatives

To create novel derivatives, the N-10 position of the phenothiazine ring is the primary target for modification. A versatile approach involves creating 10-carbonyl derivatives, which can then be reacted with a variety of amines to generate a library of novel compounds.[4][9] This strategy allows for systematic exploration of the structure-activity relationship by varying the side chain's length, steric bulk, and functional groups.[4][9]

The general scheme for this approach is a two-step process:

-

Formation of an Intermediate: A suitable phenothiazine is reacted with an acyl chloride in a solvent like tetrahydrofuran (B95107) (THF) to produce an intermediate phenothiazin-10-yl acyl chloride.[4][9]

-

Amide Formation: The intermediate is then reacted with a selected primary or secondary amine (alkylamine or arylamine) under reflux to yield the final N-10 carboxamide derivative.[4][9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of prochlorperazine and its derivatives.

Protocol 1: Improved Synthesis of Prochlorperazine

This protocol is adapted from an improved process that avoids hazardous reagents.[8]

-

Materials: 2-chlorophenothiazine, 1-(3-chloropropyl)-4-methylpiperazine, sodium tertiary butoxide, dimethyl sulfoxide (DMSO), toluene, cyclohexane, dilute hydrochloric acid, aqueous sodium hydroxide.

-

Procedure:

-

To a solution of 2-chlorophenothiazine in DMSO, add sodium tertiary butoxide in portions at room temperature.

-

Stir the mixture until the formation of the sodium salt is complete.

-

Add 1-(3-chloropropyl)-4-methylpiperazine to the reaction mixture.

-

Heat the mixture until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture and add water and toluene.

-

Separate the organic layer and wash it with dilute hydrochloric acid.

-

Separate the resulting aqueous layer, wash with toluene, and then basify using aqueous sodium hydroxide.

-

Extract the product with toluene. Separate and concentrate the organic layer to obtain prochlorperazine base.

-

For salt formation (e.g., edisylate), the base can be treated with the corresponding acid (e.g., 1,2-ethanedisulfonic acid) in a suitable solvent like ethanol (B145695).[8]

-

Protocol 2: General Synthesis of Novel Phenothiazine 10-Carboxamide Derivatives

This protocol provides a general framework for producing a variety of novel derivatives.[4][9]

-

Materials: Substituted phenothiazine, acyl chloride (e.g., chloroacetyl chloride), tetrahydrofuran (THF), desired alkylamine or arylamine, sodium iodide (for arylamine reactions), ethanol (for arylamine reactions).

-

Procedure:

-

Intermediate Synthesis: Dissolve the starting phenothiazine in THF. Add the acyl chloride dropwise to the solution. Stir until the reaction is complete to yield the intermediate acyl chloride derivative.[4][9]

-

Final Derivative Synthesis:

-

For Aliphatic Amines: Add the solution of the produced intermediate dropwise to a solution of the desired alkylamine. Heat the mixture under reflux until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).[4][9]

-

For Aromatic Amines: To a solution of the intermediate in ethanol, add the desired arylamine and sodium iodide. Heat the mixture under reflux until the starting material is consumed.[4][9]

-

-

Purification: The final product can be purified using standard techniques such as extraction, crystallization, or column chromatography.

-

Protocol 3: Purity and Quantification Analysis by HPLC

This protocol is based on a validated method for quantifying prochlorperazine in biological samples and can be adapted for purity analysis of synthesized derivatives.[10]

-

Instrumentation: HPLC system with UV detector, C18 reverse-phase column.

-

Mobile Phase: A mixture of a buffer (e.g., 20 mM disodium (B8443419) hydrogen ortho phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic elution. A typical ratio might be 95:5 (buffer:acetonitrile).[10]

-

Flow Rate: 1.0 mL/min (typical).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to create a stock solution. Prepare a series of dilutions for calibration.

-

Analysis: Inject the samples onto the column. The purity is determined by the peak area percentage of the main compound relative to all other peaks. For quantification, a calibration curve is generated using standards of known concentration.[10]

Data Presentation

Quantitative data from synthesis and analysis should be presented clearly for comparison.

Table 1: Example HPLC Method Validation Parameters (Data adapted from a prochlorperazine quantification study[10])

| Parameter | Result |

| Linearity Range | 15–300 ng/mL |

| Lower Limit of Quantification (LLOQ) | 15 ng/mL |

| Average Analyte Recovery (Plasma) | 98.25% to 99.13% |

| Inter-day Relative Standard Deviation | 3.57% - 5.88% |

| Intra-day Relative Standard Deviation | 2.63% - 3.25% |

Table 2: Purity of Synthesized Phenothiazine Derivatives by HPLC (Example data from literature[11][12])

| Compound ID | Synthesis Method | HPLC Purity |

| Derivative F-1 | Oxidation of precursor | Not specified, but analyzed |

| Derivative F-2 | Oxidation of precursor | 86.377% |

| Prochlorperazine Edisylate | Improved process[8] | 99.88% |

Table 3: Example In Vitro Cytotoxicity of Phenothiazine Derivatives (Data from a study on liver cancer cell lines[4])

| Compound | Cell Line | IC₅₀ (µM) |

| Prochlorperazine (PCP) | Hep3B | > 25 |

| Prochlorperazine (PCP) | SkHep1 | > 25 |

| Novel Derivative 8 | Hep3B | 10 - 25 |

| Novel Derivative 10 | Hep3B | < 10 |

| Trifluoperazine (TFP) | Hep3B | < 10 |

Visualizations: Workflows and Mechanisms

Visual diagrams are crucial for understanding complex processes and relationships.

References

- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 7. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]

- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iosrphr.org [iosrphr.org]

Basic chemical and physical properties of prochlorperazine for lab use

An In-depth Guide on the Core Chemical and Physical Properties of Prochlorperazine (B1679090) for Research and Development

This document provides a comprehensive overview of the fundamental chemical and physical properties of prochlorperazine, tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visual diagrams to facilitate its use in a laboratory setting.

Chemical and Physical Properties

Prochlorperazine is a phenothiazine (B1677639) derivative, widely recognized for its antiemetic and antipsychotic effects.[1] It is a viscous liquid in its base form and is often used as a salt, such as prochlorperazine maleate (B1232345) or edisylate, to improve its solubility and stability.[2][3]

Table 1: General and Structural Properties of Prochlorperazine

| Property | Value | Reference(s) |

| IUPAC Name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | [4] |

| CAS Number | 58-38-8 (Prochlorperazine Base) | [3][5] |

| 84-02-6 (Prochlorperazine Maleate) | [6][7] | |

| 1257-78-9 (Prochlorperazine Edisylate) | [3] | |

| Molecular Formula | C₂₀H₂₄ClN₃S (Base) | [4] |

| C₂₈H₃₂ClN₃O₈S (Dimaleate Salt) | [8] | |

| Molecular Weight | 373.94 g/mol (Base) | [4][9] |

| 606.09 g/mol (Dimaleate Salt) | [6][9] |

Table 2: Physicochemical Properties of Prochlorperazine and its Salts

| Property | Value | Reference(s) |

| Physical Form | Clear, pale yellow, viscous liquid (Base).[3] White to light yellow, odorless, crystalline powder (Maleate & Edisylate salts).[2][6] | [2][3][6] |

| Melting Point | 228 °C (Unspecified form).[4][5] 195 - 203 °C (with decomposition) (Maleate Salt).[6] 206 - 209 °C (Maleate Salt).[10] | [4][5][6][10] |

| Boiling Point | 260-275 °C at 2 Torr | [5][11] |

| pKa | 8.1[4], 8.39[12] | [4][12] |

| Solubility (Base) | Very slightly soluble in water.[3] Freely soluble in alcohol, chloroform (B151607), and ether.[3] | [3] |

| Solubility (Maleate) | Practically insoluble in water and alcohol.[6][13] Slightly soluble in warm chloroform.[13] Soluble in DMSO at ~10 mg/mL.[7] | [6][7][13] |

| Solubility (Edisylate) | Soluble 1 in 2 of water (~500 mg/mL).[2][3] Soluble 1 in 1500 of alcohol (~0.67 mg/mL).[2][3] Insoluble in chloroform and ether.[3] | [2][3] |

Mechanism of Action

Prochlorperazine's primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain.[14][15] Its antiemetic effects are attributed to blocking D2 receptors in the chemoreceptor trigger zone (CTZ).[8][14] Additionally, it exhibits blocking activity at histaminergic, cholinergic, and alpha-adrenergic receptors, which contributes to its broader therapeutic and side-effect profile.[4][16]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of prochlorperazine in laboratory settings.

Table 3: Spectroscopic Properties of Prochlorperazine Maleate

| Spectroscopy Type | Wavelength (λmax) / Wavenumber (cm⁻¹) | Reference(s) |

| UV-Vis | 254 nm in 0.3M HCl.[10] 254.5 nm in 0.3M HCl.[17] 258 nm in mobile phase (formic acid/acetonitrile).[1] 258 nm, 312 nm in methanol.[7][18] | [1][7][10][17][18] |

| FTIR (Key Peaks) | 3299 cm⁻¹ (hydroxyl of acid), 1735 & 1663 cm⁻¹ (carbonyl of acid), ~2970-2917 cm⁻¹ (aromatic & aliphatic C-H stretch). | [19] |

| ¹H NMR | In DMSO-d₆ at 60°C, characteristic peaks observed at (ppm): 7.24-6.99 (aromatic protons), 6.17 (maleate protons), 3.94 (propyl chain), 3.08-1.86 (piperazine & propyl protons). | [20] |

| ¹³C NMR | A spectrum is available for the edisylate salt. | [21] |

Stability and Storage

Prochlorperazine is sensitive to light and should be stored accordingly.[3][4]

-

Storage: Store in tight, light-resistant containers.[2][3] Prochlorperazine suppositories should be kept at temperatures below 37 °C.[4]

-

Stability: The injection form should be protected from light to prevent discoloration.[4] It gradually acquires a red tint when exposed to light.[6] Solutions in DMSO may be stored at -20°C for up to 3 months.[18] For repackaged medications, discoloration may occur, and protection from light, heat, and humidity is advised.[22]

Experimental Protocols

This protocol describes the determination of prochlorperazine maleate concentration using UV-Vis spectroscopy.

-

Solvent Preparation: Prepare a 0.3M solution of hydrochloric acid (HCl) in distilled water.

-

Standard Stock Solution Preparation: Accurately weigh 100 mg of prochlorperazine maleate and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.3M HCl to obtain a concentration of 1000 µg/mL.[10]

-

Working Standard Solutions: Create a series of dilutions from the stock solution to prepare working standards in the linear range of 2-16 µg/mL in 0.3M HCl.[10]

-

Sample Preparation: For tablet dosage forms, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to 5 mg of prochlorperazine maleate into a suitable flask with 0.3M HCl. Sonicate for 5 minutes to ensure complete dissolution, then dilute appropriately to fall within the calibration curve range (e.g., 10 µg/mL).[10]

-

Measurement: Scan the prepared standard and sample solutions from 200-400 nm against a 0.3M HCl blank.[17]

-

Analysis: Measure the absorbance at the λmax of ~254 nm.[10] Plot a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of the unknown sample.

This method provides a robust protocol for the quantification and stability analysis of prochlorperazine maleate.[1][23]

-

Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity II system or equivalent with a Diode Array Detector (DAD).[23]

-

Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).[23]

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) in a 70:30 v/v ratio.[1][23]

-

Flow Rate: 1.0 mL/min.[23]

-

Column Temperature: 30 °C.[23]

-

Detection Wavelength: 258 nm.[1]

-

Injection Volume: 10 µL.[23]

-

-

Standard Stock Solution Preparation: Accurately weigh 12.5 mg of prochlorperazine maleate and dissolve it in 10 mL of a 50:50 mixture of 0.1% formic acid and acetonitrile to get a stock solution of 1,250 µg/mL. Use sonication to aid dissolution.[23]

-

Working Solutions: Prepare working standards and samples by diluting the stock solution with the mobile phase to achieve concentrations within the desired range (e.g., 100–150 µg/mL).[1]

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for prochlorperazine maleate is expected to be approximately 2.24 minutes under these conditions.[23] Quantify the sample by comparing its peak area to the calibration curve generated from the standards.

Metabolism

Prochlorperazine undergoes extensive first-pass metabolism in the gut wall and is also significantly metabolized in the liver.[5][24] The resulting inactive metabolites are excreted in urine and bile.[5] Key metabolites include prochlorperazine sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH).[24]

References

- 1. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]

- 2. drugs.com [drugs.com]

- 3. drugfuture.com [drugfuture.com]

- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Prochlorperazine | 58-38-8 [amp.chemicalbook.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prochlorperazine [drugfuture.com]

- 10. jpionline.org [jpionline.org]

- 11. Prochlorperazine CAS#: 58-38-8 [m.chemicalbook.com]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. What is Prochlorperazine Maleate used for? [synapse.patsnap.com]

- 15. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 17. sphinxsai.com [sphinxsai.com]

- 18. 84-02-6 CAS MSDS (PROCHLORPERAZINE MALEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]

- 20. PROCHLORPERAZINE MALEATE(84-02-6) 1H NMR spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. Prochlorperazine tablets repackaged into dose administration aids: can the patient be assured of quality? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. japtronline.com [japtronline.com]

- 24. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Genesis of a Psychiatric Revolution: A Technical History of Phenothiazine Antipsychotics

A Whitepaper on the Discovery and Development of the First Neuroleptics

Introduction

The discovery of phenothiazine (B1677639) antipsychotics represents a watershed moment in the history of medicine and a paradigm shift in the treatment of severe mental illness. Before the 1950s, psychiatric wards were dominated by crude and often ineffective treatments such as electroconvulsive therapy, insulin (B600854) coma, and frontal lobotomies.[1] The introduction of chlorpromazine (B137089), the first phenothiazine antipsychotic, heralded the dawn of psychopharmacology, transforming agitated and disturbed wards and enabling the eventual deinstitutionalization of millions of patients worldwide.[2][3] This technical guide chronicles the serendipitous and multi-faceted journey from an industrial dye to a revolutionary therapeutic agent, detailing the key experiments, pivotal figures, and scientific rationale that underpinned this discovery.

From Industrial Chemistry to Antihistamines: The Precursors

The story begins not in a hospital, but in the burgeoning dye industry of the late 19th century. Phenothiazine, the tricyclic parent compound, was first synthesized in 1883 by August Bernthsen.[4] A derivative, methylene (B1212753) blue, was famously used by Paul Ehrlich in his pioneering cell-staining experiments and was even explored for its antimalarial properties.[5][6] For decades, however, the core phenothiazine structure remained a chemical curiosity, later finding use as an insecticide and an anthelmintic for livestock in the 1930s and 1940s.[5]

The true pharmacological potential of phenothiazine derivatives began to emerge in the 1940s at the French pharmaceutical company Rhône-Poulenc. Driven by the recent discovery of antihistamines, a team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives.[1][5] This research led to the creation of promethazine (B1679618) in 1947, a compound with potent antihistaminic and, crucially, strong sedative effects.[5][7] It was marketed for allergies and as a pre-anesthetic medication, setting the stage for the next critical chapter.[5]

The Surgical Suite: Henri Laborit and the "Lytic Cocktail"